molecular formula C6H14O<br>(CH3)2CHOCH(CH3)2<br>C6H14O B094823 Diisopropyl ether CAS No. 108-20-3

Diisopropyl ether

Cat. No. B094823
Key on ui cas rn: 108-20-3
M. Wt: 102.17 g/mol
InChI Key: ZAFNJMIOTHYJRJ-UHFFFAOYSA-N
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Patent
US06858638B2

Procedure details

5-Fluoro-2-methylsulfonyl-N-(3-phenyl-1H-indazol-5-yl)benzenesulfonamide can be prepared as described in Example 2 from 0.52 g of 5-amino-3-phenyl-1H-indazole, 5 ml of pyridine and 0.68 g of 5-fluoro-2-methylsulfonylbenzenesulfonyl chloride. The residue obtained is purified by chromatography on a column of 50 g of silice (particle size 40-63 μm), eluting with pure dichloromethane. After recrystallization from 5 ml of acetonitrile and washing with acetonitrile and then with diisopropyl ether, 0.07 g of 5-fluoro-2-methylsulfonyl-N-(3-phenyl-1H-indazol-5-yl)benzenesulfonamide is obtained in the form of a white solid melting at 224° C. (analysis: C20H16FN3O4S2, % calculated C, 53.92; H, 3.62; F, 4.26; N, 9.43; O, 14.37; S, 14.40. % found C, 53.74; H, 3.31; N, 9.35; S, 14.10).
Name
5-Fluoro-2-methylsulfonyl-N-(3-phenyl-1H-indazol-5-yl)benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Name
5-fluoro-2-methylsulfonylbenzenesulfonyl chloride
Quantity
0.68 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([S:27]([CH3:30])(=[O:29])=[O:28])=[C:6]([S:8]([NH:11][C:12]2[CH:13]=[C:14]3[C:18](=[CH:19][CH:20]=2)[NH:17][N:16]=[C:15]3[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)(=[O:10])=[O:9])[CH:7]=1.N[C:32]1C=C2C(=[CH:39][CH:40]=1)NN=C2C1C=CC=CC=1.FC1C=CC(S(C)(=O)=O)=C(S(Cl)(=O)=[O:55])C=1>N1C=CC=CC=1>[CH:40]([O:55][CH:26]([CH3:25])[CH3:21])([CH3:39])[CH3:32].[F:1][C:2]1[CH:3]=[CH:4][C:5]([S:27]([CH3:30])(=[O:29])=[O:28])=[C:6]([S:8]([NH:11][C:12]2[CH:13]=[C:14]3[C:18](=[CH:19][CH:20]=2)[NH:17][N:16]=[C:15]3[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)(=[O:10])=[O:9])[CH:7]=1

Inputs

Step One
Name
5-Fluoro-2-methylsulfonyl-N-(3-phenyl-1H-indazol-5-yl)benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(C1)S(=O)(=O)NC=1C=C2C(=NNC2=CC1)C1=CC=CC=C1)S(=O)(=O)C
Step Two
Name
Quantity
0.52 g
Type
reactant
Smiles
NC=1C=C2C(=NNC2=CC1)C1=CC=CC=C1
Step Three
Name
5-fluoro-2-methylsulfonylbenzenesulfonyl chloride
Quantity
0.68 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)S(=O)(=O)Cl)S(=O)(=O)C
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a column of 50 g of silice (particle size 40-63 μm)
WASH
Type
WASH
Details
eluting with pure dichloromethane
CUSTOM
Type
CUSTOM
Details
After recrystallization from 5 ml of acetonitrile
WASH
Type
WASH
Details
washing with acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC(C)C
Name
Type
product
Smiles
FC=1C=CC(=C(C1)S(=O)(=O)NC=1C=C2C(=NNC2=CC1)C1=CC=CC=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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